3-[4-Chloro-3-(trifluoromethyl)phenyl]propanoic acid
Overview
Description
3-[4-Chloro-3-(trifluoromethyl)phenyl]propanoic acid is an organic compound featuring a phenyl ring substituted with a chlorine atom and a trifluoromethyl group, along with a propanoic acid moiety
Mechanism of Action
Mode of Action
- The compound’s aromatic ring (indole nucleus) allows for electrophilic substitution reactions. It readily reacts with nucleophiles due to the delocalization of π-electrons . The benzylic position (adjacent to the aromatic ring) is susceptible to reactions. Removal of a benzylic hydrogen results in a smaller energy gain compared to removing a ring hydrogen, preserving aromaticity . The trifluoromethyl group may influence binding affinity or enzymatic activity, affecting downstream signaling pathways.
Biochemical Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Chloro-3-(trifluoromethyl)phenyl]propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-chloro-3-(trifluoromethyl)benzene.
Friedel-Crafts Alkylation: The benzene derivative undergoes Friedel-Crafts alkylation with propanoic acid or its derivatives in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Hydrolysis: The resulting intermediate is then hydrolyzed to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[4-Chloro-3-(trifluoromethyl)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The chlorine atom and trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of this compound derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted phenylpropanoic acids.
Scientific Research Applications
3-[4-Chloro-3-(trifluoromethyl)phenyl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drug candidates.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-(trifluoromethyl)aniline
- 4-Chlorobenzotrifluoride
- 4-Chloro-α,α,α-trifluorotoluene
Uniqueness
3-[4-Chloro-3-(trifluoromethyl)phenyl]propanoic acid is unique due to the presence of both a chlorine atom and a trifluoromethyl group on the phenyl ring, combined with a propanoic acid moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.
Properties
IUPAC Name |
3-[4-chloro-3-(trifluoromethyl)phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O2/c11-8-3-1-6(2-4-9(15)16)5-7(8)10(12,13)14/h1,3,5H,2,4H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZBPLHKSLMVJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)O)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674001 | |
Record name | 3-[4-Chloro-3-(trifluoromethyl)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
900027-15-8 | |
Record name | 3-[4-Chloro-3-(trifluoromethyl)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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